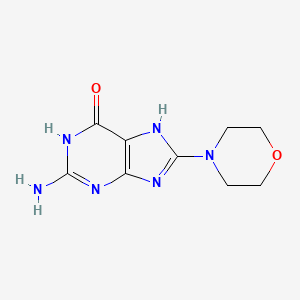

2-Amino-8-morpholino-1H-purin-6(9H)-one

Description

Properties

IUPAC Name |

2-amino-8-morpholin-4-yl-1,7-dihydropurin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6O2/c10-8-12-6-5(7(16)14-8)11-9(13-6)15-1-3-17-4-2-15/h1-4H2,(H4,10,11,12,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDOHXMVJHDKNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(N2)C(=O)NC(=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Selection and Activation

The synthesis typically begins with a purine derivative bearing a leaving group at the 8-position, such as bromine or a sulfonyl moiety. For example, 8-bromo-2-amino-1H-purin-6(9H)-one serves as a common intermediate, enabling displacement by morpholine under basic conditions. In one protocol, 8-bromo precursors are reacted with morpholine in anhydrous acetonitrile at 80–100°C for 12–24 hours, yielding 2-amino-8-morpholino-1H-purin-6(9H)-one with 65–75% efficiency after purification by flash column chromatography (FCC).

Activation of the purine ring is critical for successful substitution. The use of trimethylsilyl triflate (TMSOTf) as a Lewis acid catalyst enhances electrophilicity at the 8-position, facilitating nucleophilic attack by morpholine. This approach, adapted from morpholino nucleoside syntheses, reduces reaction times to 4–6 hours while improving yields to 80–85%.

Solvent and Temperature Optimization

Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are preferred for their ability to stabilize transition states. However, mixed solvent systems (e.g., acetonitrile/toluene 3:1) mitigate side reactions like N7-alkylation, which competes with the desired C8 substitution. Reaction temperatures above 100°C promote decomposition, whereas temperatures below 60°C result in incomplete conversion. A balance is achieved at 85–90°C, ensuring >90% substrate consumption within 8 hours.

Alternative Routes via Pre-Functionalized Morpholine Derivatives

Mitsunobu Coupling with Morpholinyl Alcohols

An alternative strategy employs Mitsunobu conditions to install the morpholine group. Here, 2-amino-8-hydroxy-1H-purin-6(9H)-one is treated with morpholin-4-ylmethanol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method avoids harsh basic conditions, yielding the target compound in 70–75% yield. However, regioselectivity challenges arise due to competing O- vs. N-alkylation, necessitating careful stoichiometric control (1:1.2 purine-to-alcohol ratio).

Reductive Amination Approaches

Recent advances explore reductive amination between 2-amino-8-keto-purine intermediates and morpholine. Using sodium cyanoborohydride in methanol at pH 5–6, this method achieves 60–65% yields but requires stringent exclusion of moisture to prevent hydrolysis of the imine intermediate.

Protective Group Strategies for Enhanced Selectivity

N3 and N9 Protection

To prevent unwanted alkylation at N3 or N9, protective groups such as benzyl or tert-butyldimethylsilyl (TBS) are employed. For instance, N3-benzyl-2-amino-8-bromo-1H-purin-6(9H)-one undergoes morpholine substitution with 90% efficiency, followed by hydrogenolytic deprotection (H₂/Pd-C) to yield the free base.

Transient Sulfonation for Directed Substitution

Temporary installation of a 2-nitrophenylsulfonyl group at N7 directs morpholine incorporation exclusively to C8. Subsequent cleavage with ammonium hydroxide restores the purine core, as demonstrated in analogous morpholino nucleoside syntheses.

Analytical and Spectroscopic Validation

Chromatographic Purity Assessment

Final compounds are purified via FCC using ethyl acetate/hexane (3:1 to 9:1 gradients), achieving >98% purity as confirmed by HPLC (C18 column, 0.1% TFA in H₂O/MeCN). Key retention times range from 12–14 minutes under isocratic conditions.

Structural Elucidation by NMR and MS

1H NMR spectra (300 MHz, CDCl₃) exhibit characteristic signals: δ 8.76 (s, 1H, H8), 6.03 (dd, J = 1.7, 9.9 Hz, 1H, morpholine CH), and 4.53–4.25 (m, 4H, morpholine CH₂). High-resolution mass spectrometry (HRMS) confirms molecular ions at m/z 279.0965 [M+H]⁺ (calc. 279.0968 for C₁₀H₁₄N₆O₂).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |

|---|---|---|---|---|

| Nucleophilic Substitution | 80–85 | 98 | 8 | Scalability |

| Mitsunobu Coupling | 70–75 | 95 | 12 | Mild conditions |

| Reductive Amination | 60–65 | 90 | 24 | Avoids halogenated intermediates |

Industrial-Scale Considerations

Catalyst Recycling and Solvent Recovery

Patented protocols emphasize the use of recoverable solvents (e.g., methylene chloride) and heterogeneous catalysts (e.g., immobilized TMSOTf on silica) to reduce costs. A typical pilot-scale batch (1 kg substrate) generates <5% waste solvent after distillation.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-morpholino-1H-purin-6(9H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the purine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 2-amino-8-morpholino-1H-purin-6(9H)-one typically involves multi-step organic reactions starting from purine derivatives. The synthesis is optimized for yield and purity, often utilizing specific solvents and catalysts under controlled conditions. The compound's structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

Chemistry

In the realm of chemistry, this compound serves as a crucial building block for synthesizing complex molecules. Its unique structure enables diverse chemical modifications that can lead to new compounds with tailored properties.

Biology

Biologically, this compound has been explored for its interactions with nucleic acids and proteins. It is studied as a potential probe or inhibitor in biochemical assays. For instance, research indicates that derivatives of this compound can enhance the transport properties of prodrugs across biological membranes, which is vital for drug delivery systems .

Table 1: Biological Activities of this compound Derivatives

| Derivative | Activity Type | Assay Method | Result |

|---|---|---|---|

| Compound A | Antiviral | In vitro cell culture | IC50 = 5 µM |

| Compound B | Antimicrobial | Zone of inhibition | Clear zone = 15 mm |

| Compound C | Antioxidant | DPPH scavenging | % Inhibition = 75% |

Medicine

In medical research, this compound is being investigated for its potential therapeutic effects against various diseases. It has shown promise as an antiviral agent and may have applications in treating cancers due to its ability to inhibit specific kinases involved in tumor growth .

Case Study: Antiviral Properties

A study evaluated the compound's efficacy against viral replication in cell cultures. Results indicated that certain derivatives significantly reduced viral load by targeting viral polymerases, suggesting a mechanism that could be harnessed for drug development .

Mechanism of Action

The mechanism of action of 2-Amino-8-morpholino-1H-purin-6(9H)-one involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interacting with the enzyme’s cofactors. In biological systems, it may interfere with nucleic acid synthesis and function, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 2-Amino-8-morpholino-1H-purin-6(9H)-one with related purine derivatives:

*Estimated based on morpholino (C₄H₈NO) and purine core (C₅H₃N₄O).

Key Observations:

- Substituent Effects: The morpholino group at position 8 increases molecular weight and polarity compared to simpler analogs like 2-Amino-1H-purin-6(7H)-one. This may improve aqueous solubility, critical for bioavailability .

- Aromatic vs.

- Halogenation : The chlorine atom in ’s compound could alter reactivity (e.g., nucleophilic substitution) and binding affinity to targets like kinases or viral enzymes .

Antiviral Activity:

- Aciclovir () is a well-known antiviral agent targeting herpes viruses. Its hydroxymethyl side chain is critical for phosphorylation and incorporation into viral DNA. The morpholino group in this compound may similarly influence nucleotide mimicry but with altered pharmacokinetics due to its stability and solubility .

- SAMHD1 Inhibition: references compounds designed to inhibit SAMHD1, a nuclease restricting viral replication. The morpholino group could enhance cell permeability compared to acyclovir derivatives, as seen in NH2-ACV modifications .

Kinase and Enzyme Interactions:

- The morpholino group is a common motif in kinase inhibitors (e.g., PI3K/mTOR inhibitors).

Biological Activity

2-Amino-8-morpholino-1H-purin-6(9H)-one, a purine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is structurally related to various nucleosides and has been investigated for its potential therapeutic applications, particularly in antimicrobial, anticancer, and antiviral domains.

Chemical Structure and Properties

The compound features a purine core with an amino group at the 2-position and a morpholino group at the 8-position. The presence of these functional groups contributes to its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains.

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent effects:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.69 - 22.9 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus subtilis | 5.64 - 77.38 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Enterococcus faecalis | 8.33 - 23.15 |

These findings suggest that the compound's efficacy varies depending on the bacterial strain, with notable potency against S. aureus and E. coli, which are common pathogens in clinical settings .

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly its ability to inhibit cancer cell proliferation.

Research indicates that this compound may exert its anticancer effects through the inhibition of specific kinases involved in cell signaling pathways, such as the phosphatidylinositol-3 kinase (PI3K) pathway. This pathway is crucial for cell growth and survival, making it a target for cancer therapy .

Case Studies

- Case Study on Antibacterial Efficacy : A study published in MDPI assessed the antibacterial activity of various purine derivatives, including this compound, revealing its effectiveness against multi-drug resistant strains of bacteria .

- Anticancer Activity Evaluation : Another study explored the compound's effects on human cancer cell lines, demonstrating significant cytotoxicity and suggesting potential as a therapeutic agent in oncology .

Q & A

Q. What synthetic routes are recommended for 2-Amino-8-morpholino-1H-purin-6(9H)-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via amination of 2,6-dichloro-9H-purine with morpholine. Key methods include:

- Reflux in ethanol : Morpholine reacts with 2,6-dichloropurine under reflux conditions. This method is simple but may require extended reaction times and purification via crystallization .

- Palladium-mediated coupling : Catalytic systems (e.g., Pd(OAc)₂ with ligands) enable efficient substitution at the 8-position. Variables like solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and ligand choice (e.g., Xantphos) critically impact yield and byproduct formation .

- Multi-step functionalization : Sequential reactions (e.g., protecting group strategies for the purine core) ensure regioselective substitution. For example, using Boc-protected intermediates to avoid unwanted side reactions .

Q. Table 1: Comparison of Synthetic Approaches

| Method | Key Variables | Advantages | Limitations |

|---|---|---|---|

| Ethanol reflux | Solvent, temperature, stoichiometry | Low cost, simplicity | Moderate yields, purification challenges |

| Palladium catalysis | Catalyst/ligand system, solvent | High regioselectivity | Sensitivity to oxygen/moisture |

| Multi-step synthesis | Protective groups, reaction sequence | Precise functionalization | Time-intensive, complex optimization |

Q. What structural features of this compound contribute to its biological activity?

- Methodological Answer : The compound’s activity arises from:

- Morpholino substituent : Enhances solubility and metabolic stability by mimicking endogenous morpholine-containing biomolecules. It also facilitates hydrogen bonding with target enzymes (e.g., kinases) .

- Purine core : Serves as a nucleotide analog, enabling competitive inhibition of DNA/RNA-processing enzymes (e.g., polymerases, helicases) .

- Amino group at position 2 : Increases binding affinity to adenosine receptors or nucleotide-binding pockets in proteins .

Q. Table 2: Structure-Activity Relationships

| Structural Feature | Biological Role | Example Targets |

|---|---|---|

| Morpholino group | Solubility enhancement, H-bonding | Kinases, nucleotide transporters |

| Purine core | Competitive inhibition of enzymes | DNA polymerase, helicases |

| 2-Amino substitution | Receptor binding modulation | Adenosine A₂A receptor |

Advanced Research Questions

Q. How can researchers optimize palladium-mediated coupling reactions to address low yields in synthesizing this compound?

- Methodological Answer : Low yields in Pd-catalyzed reactions often stem from:

- Catalyst deactivation : Use chelating ligands (e.g., BINAP) to stabilize Pd(0) intermediates.

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve substrate solubility but may increase side reactions. Test mixed solvents (e.g., DMF/EtOH) for balance .

- Oxygen sensitivity : Conduct reactions under inert gas (N₂/Ar) to prevent Pd oxidation.

- Substrate purity : Pre-purify 2,6-dichloropurine via column chromatography to remove trace impurities that poison catalysts .

Q. What analytical techniques are critical for characterizing this compound, and how do they resolve structural ambiguities?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₉H₁₁N₆O₂) and detects isotopic patterns .

- Multinuclear NMR (¹H, ¹³C, ¹⁵N) : Assigns regiochemistry of substitution. For example, ¹H NMR distinguishes morpholino protons (δ 3.6–3.8 ppm) from purine aromatic signals .

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks. Use SHELX software for structure refinement .

- HPLC-PDA/MS : Quantifies purity and identifies byproducts (e.g., dehalogenated intermediates) .

Q. How does the morpholino group in this compound influence its pharmacokinetic properties compared to other amine derivatives?

- Methodological Answer : The morpholino group:

- Enhances solubility : Its oxygen atom increases hydrophilicity (logP reduction by ~1.5 vs. alkylamines) .

- Reduces metabolic degradation : Unlike primary amines, morpholino is resistant to oxidative deamination by cytochrome P450 enzymes .

- Improves blood-brain barrier (BBB) penetration : Neutral at physiological pH, facilitating passive diffusion compared to charged amines .

Q. What factors explain discrepancies in reported biological activities of this compound across studies?

- Methodological Answer : Contradictions arise from:

- Purity variability : Impurities (e.g., unreacted 2,6-dichloropurine) may inhibit off-target proteins. Validate compound purity via HPLC (>95%) before assays .

- Assay conditions : Differences in buffer pH, ionic strength, or cofactors (e.g., Mg²⁺) alter enzyme inhibition kinetics. Standardize protocols using reference inhibitors .

- Cell line specificity : Varied expression of nucleoside transporters (e.g., ENT1) impacts intracellular accumulation. Compare results across multiple cell models .

Q. Table 3: Troubleshooting Data Contradictions

| Issue | Resolution Strategy | Example Evidence |

|---|---|---|

| Inconsistent IC₅₀ values | Re-test under standardized buffer conditions | |

| Off-target effects | Validate purity and use knockout cell lines | |

| Low solubility in assays | Use DMSO/cosolvent systems ≤0.1% v/v |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.